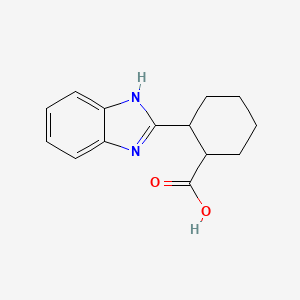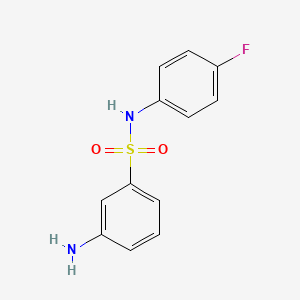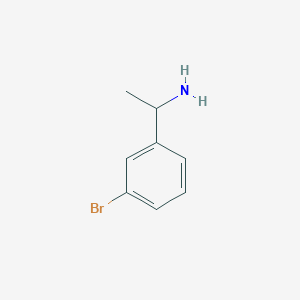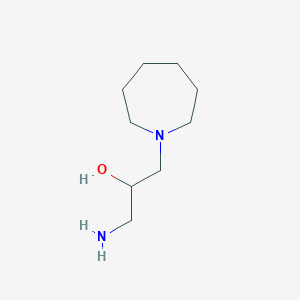
1-(4-Amino-2-chlorophenyl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-2-chlorophenyl)-4-piperidinol (abbreviated as ACPP) is an organic compound that is used in a variety of scientific applications. ACPP is a white, crystalline solid that is soluble in water and alcohols. It is a derivative of piperidine and a member of the piperidine family of compounds. ACPP has been the subject of numerous studies due to its potential applications in medicinal chemistry, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
“1-(4-Amino-2-chlorophenyl)-4-piperidinol” may be used in the synthesis of various novel compounds. For instance, it has been used in the synthesis of N-(3-chloro-4-hydroxyphenyl)-N′,N′-dimethylurea and 1,4-diketo-3-((4-[N-(3-chloro-4-hydroxyphenyl)amino]sulfonyl)phenyl)-6-phenylpyrrolo[3,4-c]pyrrole , a novel fluorescent pH-indicator .
Anti-HIV Activity
This compound has been found to have potential anti-HIV activity. A CD4 mimic compound, which includes “1-(4-Amino-2-chlorophenyl)-4-piperidinol”, has shown improved in vivo kinetics and efficacy in anti-HIV treatment .
Nephrotoxicity Studies
The nephrotoxic potential of “1-(4-Amino-2-chlorophenyl)-4-piperidinol” has been investigated using isolated renal cortical cells from male Fischer 344 rats . This research can provide valuable insights into the safety and potential side effects of this compound.
Antifibrotic Agents
While not directly related to “1-(4-Amino-2-chlorophenyl)-4-piperidinol”, its structural relative, pirfenidone, a pyridone compound, is an effective and novel antifibrotic agent . This suggests potential for “1-(4-Amino-2-chlorophenyl)-4-piperidinol” in the development of new antifibrotic agents.
Pharmacokinetics
The compound has been associated with improved pharmacokinetics in the context of CD4 mimic compounds . This could make it a valuable component in the development of drugs with enhanced absorption, distribution, metabolism, and excretion (ADME) properties.
Development of Fluorescent pH-Indicators
As mentioned earlier, “1-(4-Amino-2-chlorophenyl)-4-piperidinol” has been used in the synthesis of a novel fluorescent pH-indicator . This application could be particularly useful in various research fields, including biochemistry, molecular biology, and environmental science.
Propriétés
IUPAC Name |
1-(4-amino-2-chlorophenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-7-8(13)1-2-11(10)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBLWBNJTVTDBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid](/img/structure/B1284755.png)



![1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1284777.png)


